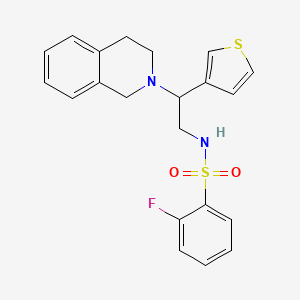

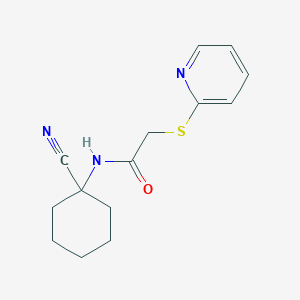

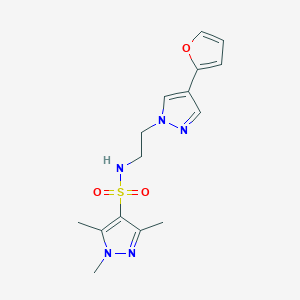

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H21FN2O2S2 and its molecular weight is 416.53. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Research highlights the potential of derivatives similar to the specified compound in anticancer therapy. One study discusses the synthesis and biological evaluation of a quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, showing significant cytotoxic activity against various human cancer cell lines (Riadi et al., 2021). Such derivatives exhibit inhibitory activities that reflect potential as effective anti-cancer agents, indicating the broader chemical family's relevance in developing new cancer treatments.

Antimicrobial Activities

The synthesis and evaluation of linezolid-like molecules reveal that compounds within this chemical class possess good antitubercular activities, highlighting their potential in addressing bacterial infections (Başoğlu et al., 2012). This research underlines the importance of such compounds in developing new antibacterial agents, particularly against resistant strains.

Synthetic Applications

Studies on the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution showcase the chemical versatility and utility of compounds in this category for creating structurally diverse and potentially bioactive molecules (Ichikawa et al., 2006). These synthetic methodologies could be instrumental in the development of new pharmaceuticals and materials.

Biochemical Applications

The compound's framework is explored for its biochemical applications, such as in the study assessing cellular proliferation in tumors using PET imaging with a related compound, 18F-ISO-1. This research demonstrates the capability of such compounds to evaluate the proliferative status of solid tumors, potentially aiding in diagnosis and treatment planning (Dehdashti et al., 2013).

Mechanism of Action

Target of action

The compound contains a tetrahydroisoquinoline moiety, which is a structural motif found in various natural products and therapeutic lead compounds . Compounds with this structure have been known to interact with a variety of targets, depending on their specific substitutions and overall structure .

Mode of action

The specific mode of action would depend on the compound’s target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, or if the target is a receptor, the compound might act as an agonist or antagonist .

Biochemical pathways

Again, the specific pathways affected would depend on the compound’s target. Tetrahydroisoquinoline derivatives have been known to affect a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on its specific chemical structure. Factors that could influence these properties include the compound’s size, polarity, and the presence of functional groups that can undergo metabolic reactions .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammatory responses .

Action environment

Environmental factors that could influence the compound’s action, efficacy, and stability include the pH and temperature of its environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes .

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUQRNXTKIHPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3F)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2965940.png)

![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)

![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)

![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)